molecular formula C13H21N5O6 B12911198 Glycylglycylglycyl-L-prolylglycine CAS No. 642442-98-6

Glycylglycylglycyl-L-prolylglycine

Cat. No.: B12911198
CAS No.: 642442-98-6
M. Wt: 343.34 g/mol
InChI Key: QODYHBWJQFLSKY-QMMMGPOBSA-N
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Description

(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and carboxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of aminoacetamido and acetamido groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure high yield and purity. The process is scaled up from laboratory methods, with optimizations to improve efficiency and reduce costs. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
  • (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)butanoic acid

Uniqueness

(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid is unique due to its specific arrangement of functional groups and stereochemistry

Properties

CAS No.

642442-98-6

Molecular Formula

C13H21N5O6

Molecular Weight

343.34 g/mol

IUPAC Name

2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C13H21N5O6/c14-4-9(19)15-5-10(20)16-6-11(21)18-3-1-2-8(18)13(24)17-7-12(22)23/h8H,1-7,14H2,(H,15,19)(H,16,20)(H,17,24)(H,22,23)/t8-/m0/s1

InChI Key

QODYHBWJQFLSKY-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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